3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a methylthio phenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the methylthio phenyl group: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a halogenated aromatic compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.
Industry: It is used in the development of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
When compared to similar compounds, 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide: This compound also features a methoxy group and a benzamide structure but differs in its additional functional groups and overall reactivity.
N-phenylbenzamide: A simpler structure lacking the oxadiazole ring and methylthio group, making it less versatile in certain chemical reactions.
Properties
IUPAC Name |
3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-3-5-11(9-13)15(21)18-17-20-19-16(23-17)12-6-4-8-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAZYKOVQCHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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